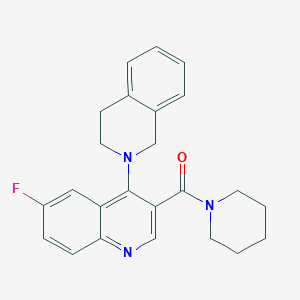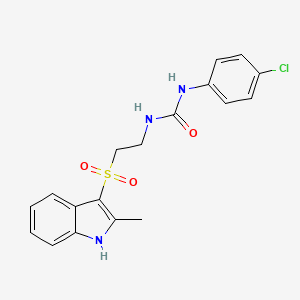
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic molecule designed with specific structural attributes for use in various scientific applications. This compound features several notable components, including a quinoline core with a fluorine substituent, an isoquinoline group, and a piperidine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. It begins with the preparation of the quinoline core, followed by the introduction of the fluorine substituent at the appropriate position. Isoquinoline and piperidine groups are then attached through nucleophilic substitution reactions. The conditions often require catalysts like palladium on carbon, elevated temperatures, and inert atmospheres such as nitrogen or argon to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production methods are scaled up, involving large reactors with precise temperature and pressure controls. Techniques like continuous flow synthesis could be employed to ensure a consistent and high-yield production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of corresponding quinoline N-oxides.
Reduction: : Reduction typically involves the removal of oxygen groups or the addition of hydrogen atoms, possibly utilizing reducing agents like sodium borohydride.
Substitution: : The compound undergoes various substitution reactions, such as halogen exchange when subjected to appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Uses reagents like alkyl halides, often under catalysis of metal complexes.
Major Products
The major products from these reactions are often derivatives of the parent compound, modified to introduce different functional groups or alter existing ones, providing a vast array of compounds for further applications.
Wissenschaftliche Forschungsanwendungen
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: finds its use in several scientific fields:
Chemistry: : As a building block for more complex molecules.
Biology: : In the study of enzymatic reactions and as a probe for bioassays.
Industry: : Could be a precursor for the synthesis of specialized materials or agrochemicals.
Wirkmechanismus
The compound's effects are largely dependent on its interaction with molecular targets such as enzymes or receptors. The presence of fluorine can enhance binding affinities and improve metabolic stability. Isoquinoline and piperidine moieties often interact with specific biological targets through hydrogen bonding and van der Waals forces, influencing biological pathways involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: stands out due to its unique combination of fluorinated quinoline and isoquinoline with a piperidine moiety. Similar compounds might include:
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methoxyquinolin-3-yl)(piperidin-1-yl)methanone
These compounds share structural similarities but differ in their substituents, which can significantly alter their chemical reactivity and biological activity.
By analyzing the detailed aspects of this compound, we uncover not only its unique structure but also the myriad of applications and scientific interest it garners. A treasure trove for chemists and researchers alike!
Eigenschaften
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-19-8-9-22-20(14-19)23(28-13-10-17-6-2-3-7-18(17)16-28)21(15-26-22)24(29)27-11-4-1-5-12-27/h2-3,6-9,14-15H,1,4-5,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNSKNUTQRKISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5=CC=CC=C5C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B2764059.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2764060.png)
![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2764062.png)
![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)
![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2764070.png)
![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)

![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)



